molecular formula C14H10Cl2N2O3 B3384633 2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide CAS No. 565194-85-6

2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide

Cat. No.: B3384633
CAS No.: 565194-85-6
M. Wt: 325.1 g/mol
InChI Key: CJKQBALIIDQWPH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide is an organic compound with the molecular formula C14H10Cl2N2O3. This compound is known for its unique chemical structure, which includes two chlorine atoms, a nitro group, and a phenylacetamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-chloro-N-(2-chloro-4-aminophenyl)-2-phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-4-nitroaniline and phenylacetic acid.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity
Research has indicated that derivatives of 2-chloro-N-(phenyl)acetamides, including 2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide, exhibit potential antipsychotic properties. A study synthesized various arylpiperazine derivatives from 2-chloro-N-phenylacetamide, which were evaluated for their interaction with serotonin (5-HT2A) and dopamine (D2) receptors. The results demonstrated variable antipsychotic activity, suggesting that modifications to the compound can enhance its efficacy against psychotic disorders .

Table 1: Antipsychotic Activity of Aryl Derivatives

CompoundAntipsychotic Activity (Model)Receptor Interaction
3aModerate5-HT2A, D2
3bHighD2
3jLow5-HT2A

2. Anticancer Properties
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. A study focusing on the synthesis of thiazolidinone derivatives showed that compounds containing the 2-chloro-4-nitrophenyl moiety demonstrated significant cytotoxic effects against leukemia and solid tumors. The compounds exhibited low toxicity towards normal cells while effectively inhibiting tumor cell growth .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
MOLT-4 (Leukemia)1.5713.365.0
SK-MEL-5 (Melanoma)1.8015.070.0
MCF-7 (Breast)2.8032.380.8

Mechanistic Insights

3. Nitric Oxide Synthesis
Recent studies have highlighted the ability of certain derivatives of this compound to stimulate endogenous nitric oxide synthesis, which is crucial for various physiological processes, including vasodilation and neurotransmission. The presence of specific substituents in the compound structure has been linked to enhanced nitric oxide synthase activity, indicating a potential therapeutic avenue for cardiovascular diseases .

Case Studies

Case Study 1: Evaluation of Antipsychotic Effects
In a controlled experiment, various arylpiperazine derivatives synthesized from 2-chloro-N-phenylacetamide were tested on animal models to assess their antipsychotic effects. The study concluded that while some compounds showed promising results, further modifications could optimize their receptor binding affinities and therapeutic profiles.

Case Study 2: Anticancer Efficacy Assessment
A series of thiazolidinone derivatives were evaluated for their anticancer activities using the NCI DTP standard protocol against a panel of cancer cell lines. The results revealed that compounds with the nitrophenyl substituent exhibited superior selectivity and potency against leukemia cells compared to other tested lines, suggesting a targeted therapeutic approach for hematological malignancies.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and chlorine atoms allows the compound to form strong interactions with these targets, potentially leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-nitrophenyl)acetamide: Similar structure but lacks the phenyl group.

    2-chloro-N-(2-chloro-4-nitrophenyl)acetamide: Similar structure but lacks the phenyl group.

    2-chloro-N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide: Similar structure but has an additional nitro group.

Uniqueness

2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide is unique due to the presence of both the phenyl group and the nitro group, which confer distinct chemical and biological properties

Biological Activity

2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by various studies and data tables.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial potential against several pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. A study highlighted the effectiveness of chloroacetamides, including derivatives like this compound, against Gram-positive bacteria such as S. aureus and methicillin-resistant S. aureus (MRSA). The antimicrobial activity was assessed through Minimum Inhibitory Concentration (MIC) values, which indicated varying efficacy based on the structural modifications of the phenyl ring .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Low
Candida albicans128Moderate

Antifungal Activity

In terms of antifungal properties, the compound exhibited significant activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The study reported MIC values ranging from 128 to 256 µg/mL and minimum fungicidal concentrations (MFC) between 512 and 1024 µg/mL. Furthermore, it inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87%. Notably, the compound did not interact with ergosterol or damage the fungal cell wall, indicating a unique mechanism of action .

Table 2: Antifungal Activity Metrics

StrainMIC (µg/mL)MFC (µg/mL)Biofilm Inhibition (%)
Candida albicans128-256512-102492
Candida parapsilosis128-256512-102487

Anticancer Activity

Recent investigations have also focused on the anticancer potential of this compound. Various derivatives were synthesized and screened for their activity against different cancer cell lines. For instance, certain analogs demonstrated IC50 values lower than standard chemotherapeutic agents, indicating promising anticancer properties. The molecular docking studies suggested strong binding affinities with key cancer-related targets .

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Comparison with Control
HEPG2 (Liver Cancer)1.18Superior
MCF7 (Breast Cancer)0.67Superior
SW1116 (Colon Cancer)0.80Comparable

Case Studies

  • Antimicrobial Efficacy : A study conducted on various chloroacetamides demonstrated that structural modifications significantly influenced their antimicrobial activity. The presence of halogenated groups enhanced lipophilicity, facilitating better membrane penetration in bacterial cells .
  • Antifungal Resistance : Research on fluconazole-resistant strains revealed that combining this compound with traditional antifungals could lead to antagonistic effects, suggesting a need for cautious application in therapeutic settings .
  • Anticancer Screening : Derivatives of the compound were screened against multiple cancer cell lines, showing promising results that warrant further exploration into their mechanisms and potential clinical applications .

Properties

IUPAC Name

2-chloro-N-(2-chloro-4-nitrophenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-11-8-10(18(20)21)6-7-12(11)17-14(19)13(16)9-4-2-1-3-5-9/h1-8,13H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKQBALIIDQWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225024
Record name α-Chloro-N-(2-chloro-4-nitrophenyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565194-85-6
Record name α-Chloro-N-(2-chloro-4-nitrophenyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565194-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Chloro-N-(2-chloro-4-nitrophenyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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